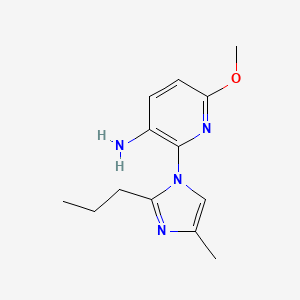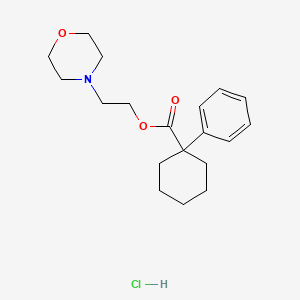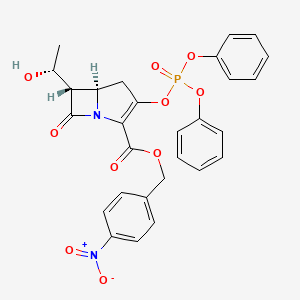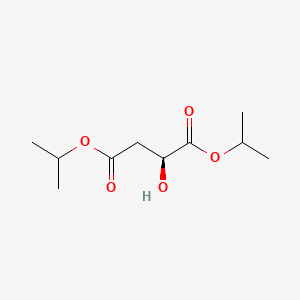
3-(2,4-Dichlorophényl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the pyrazole ring
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like cytochrome p450 (cyp51) in certain organisms .
Mode of Action
It’s suggested that similar compounds may act on the active site of their target enzymes, establishing a stable complex with the target .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s suggested that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
The stability of similar compounds has been attributed to their relatively stable, readily prepared, and generally environmentally benign nature .
Analyse Biochimique
Biochemical Properties
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with p38 mitogen-activated protein kinase (p38MAPK), cyclooxygenase (COX), and other kinases . These interactions are crucial as they can modulate inflammatory responses and other cellular processes. The compound’s ability to bind to these enzymes and proteins highlights its potential as a therapeutic agent in treating inflammatory diseases and other conditions.
Cellular Effects
The effects of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of acetylcholinesterase, an enzyme critical for neurotransmission . By inhibiting acetylcholinesterase, the compound can alter nerve impulse transmission, leading to changes in cellular function and behavior. Additionally, its impact on oxidative stress markers, such as malondialdehyde, indicates its role in modulating cellular oxidative states .
Molecular Mechanism
At the molecular level, 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have shown that the compound can form stable complexes with enzymes like CYP51, a crucial enzyme in the sterol biosynthesis pathway . This binding interaction can inhibit the enzyme’s activity, leading to downstream effects on cellular processes. Furthermore, the compound’s ability to modulate gene expression through interactions with transcription factors and other regulatory proteins underscores its multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine in laboratory settings are essential considerations for its application. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and extreme pH conditions can lead to its breakdown. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential risks.
Metabolic Pathways
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a pivotal role in its metabolism . The compound undergoes various biotransformation reactions, including hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by efflux pumps such as MepA . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are vital for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . Its presence in these compartments can affect its activity and function, as it can interact with different biomolecules in specific cellular environments. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Amino derivatives of the pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyrazole: A simpler analog without the dichlorophenyl group.
4-Aminopyrazole: Another analog with the amino group at a different position.
5-Aminopyrazole: Similar to 3-aminopyrazole but with the amino group at the 5-position.
Uniqueness
3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug design and other applications.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNJZILWHYSZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465107 | |
| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268547-51-9 | |
| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(4-chlorophenyl)amino]acetate](/img/structure/B1354091.png)












![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)
